molecular formula C8H9N3O B1320554 4-Methoxy-1H-indazol-3-amin CAS No. 886362-07-8

4-Methoxy-1H-indazol-3-amin

Katalognummer: B1320554
CAS-Nummer: 886362-07-8
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: JZAMRGWQDJMEJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-1H-indazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Aktivität

Indazol-Derivate, einschließlich 4-Methoxy-1H-indazol-3-amin, haben vielversprechende antiproliferative Aktivität gegen neoplastische Zelllinien gezeigt. Sie hemmen das Zellwachstum, indem sie einen Block in der G0-G1-Phase des Zellzyklus verursachen, was für Krebsbehandlungsstrategien entscheidend sein kann .

Tyrosinkinase-Inhibition

Die 1H-Indazol-3-Amin-Struktur dient als effektives Scharnierbindungsfragment in Tyrosinkinase-Inhibitoren. Verbindungen wie Linifanib nutzen diese Struktur, um an die Scharnierregion der Tyrosinkinase zu binden, was für die Entwicklung von Antikrebsmedikamenten von Bedeutung ist .

Antikrebsaktivität

Forschungen haben gezeigt, dass Indazol-Derivate zur Behandlung verschiedener Krebszelllinien eingesetzt werden können, darunter A549 (Lungenkrebs), K562 (Leukämie), PC3 (Prostatakrebs) und Hep-G2 (Leberkrebs). Diese Verbindungen werden Proliferationstests unterzogen, um ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen zu bestimmen .

Bcr-Abl-Inhibition

Einige 1H-Indazol-3-Amin-Derivate wurden auf ihre Aktivität gegen Bcr-Abl Wildtyp und T315I-Mutant untersucht. Diese Verbindungen sind potenzielle Inhibitoren und spielen eine wichtige Rolle in der Forschung zur Behandlung der chronisch-myeloischen Leukämie .

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on the development of these heterocycles with better biological activities . For instance, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Biochemische Analyse

Biochemical Properties

4-Methoxy-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinases, where 4-methoxy-1H-indazol-3-amine acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell proliferation and survival . Additionally, 4-methoxy-1H-indazol-3-amine has been shown to interact with the Bcl-2 family of proteins, which are involved in regulating apoptosis .

Cellular Effects

The effects of 4-methoxy-1H-indazol-3-amine on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, including lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cells . This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, and altering gene expression related to apoptosis and cell cycle regulation . Furthermore, 4-methoxy-1H-indazol-3-amine affects cellular metabolism by disrupting metabolic pathways essential for cancer cell survival .

Molecular Mechanism

At the molecular level, 4-methoxy-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, leading to the inhibition of their activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell growth and survival. Additionally, 4-methoxy-1H-indazol-3-amine can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to its antiproliferative and pro-apoptotic effects on cancer cells.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-methoxy-1H-indazol-3-amine in laboratory settings have been studied to understand its temporal effects. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-methoxy-1H-indazol-3-amine maintains its efficacy in inhibiting cancer cell proliferation and inducing apoptosis even after extended periods of exposure . These findings suggest that the compound has a sustained impact on cellular function in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 4-methoxy-1H-indazol-3-amine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, 4-methoxy-1H-indazol-3-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-Methoxy-1H-indazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 4-methoxy-1H-indazol-3-amine can influence metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions contribute to its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 4-methoxy-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in cancer cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its interaction with membrane transporters, which facilitate its uptake and localization within target cells . This selective accumulation enhances its efficacy in targeting cancer cells while minimizing off-target effects.

Subcellular Localization

4-Methoxy-1H-indazol-3-amine exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cancer cells . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The presence of 4-methoxy-1H-indazol-3-amine in these subcellular regions allows it to interact with key biomolecules involved in cell signaling and gene expression, thereby exerting its therapeutic effects.

Eigenschaften

IUPAC Name

4-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAMRGWQDJMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594723
Record name 4-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-07-8
Record name 4-Methoxy-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-07-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-6-(methyloxy)benzonitrile (available from Apollo) (10 g, 66 mmol) and hydrazine hydrate (9.63 mL, 198 mmol) in n-butanol (100 mL) was heated at reflux under nitrogen for 18 hours. The reaction mixture was allowed to cool, water (300 mL) was added, and the organic phase was removed. The solid in the aqueous phase was collected by filtration and dried in vacuo at 40° C. to give a white solid (0.6 g). The butanol phase was evaporated in vacuo, and the residue and the aqueous mother liquors were combined and extracted using ethyl acetate (2×200 mL). The combined ethyl acetate extractions were dried over magnesium sulphate and evaporated in vacuo. The residue was dissolved in DCM and applied to a 100 g silica cartridge. This was eluted with cyclohexane (500 ml), cyclohexane-ethyl acetate (1:1 v/v, 500 mL) and ethyl acetate (500 mL). The required fractions were combined and evaporated in vacuo to give the title compound (9.92 g, 92%) as an off-white solid. LCMS (System A) RT=0.5 min, ES+ve m/z 164 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1H-indazol-3-amine
Reactant of Route 2
4-methoxy-1H-indazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-methoxy-1H-indazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-methoxy-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-methoxy-1H-indazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-methoxy-1H-indazol-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.